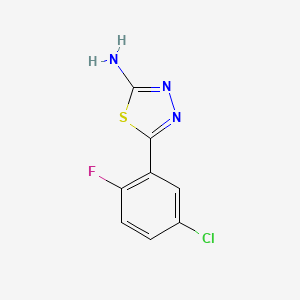![molecular formula C14H10O3S B13685753 5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione](/img/structure/B13685753.png)
5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione is an organic compound that belongs to the class of benzo[d][1,3]dioxole derivatives These compounds are characterized by a dioxole ring fused to a benzene ring, with various substituents attached The specific structure of this compound includes a benzyloxy group at the 5-position and a thione group at the 2-position of the dioxole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Core: The benzo[d][1,3]dioxole core can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl chloride and a suitable base, such as potassium carbonate.
Formation of the Thione Group: The thione group can be introduced through a thiation reaction using a reagent like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thione group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nucleophiles such as alkoxides or amines; typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant agent and antitumor agent. Derivatives of this compound have shown promising activity in preclinical studies.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Chemical Sensors: It has been used in the development of sensors for detecting heavy metal ions, such as lead.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione varies depending on its application:
Anticonvulsant Activity: The compound may modulate ion channels or neurotransmitter receptors in the brain, thereby reducing neuronal excitability and preventing seizures.
Antitumor Activity: The compound can induce apoptosis and cell cycle arrest in cancer cells, leading to inhibition of tumor growth. It may target specific signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione can be compared with other benzo[d][1,3]dioxole derivatives:
5-Substituted Benzo[d][1,3]dioxole Derivatives: These compounds have various substituents at the 5-position and exhibit different biological activities, such as anticonvulsant and antimicrobial properties.
N-Aryl-5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have shown potent antitumor activities and are structurally similar to this compound.
Propriétés
Formule moléculaire |
C14H10O3S |
|---|---|
Poids moléculaire |
258.29 g/mol |
Nom IUPAC |
5-phenylmethoxy-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C14H10O3S/c18-14-16-12-7-6-11(8-13(12)17-14)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clé InChI |
UZKVKYJLJVQTHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=S)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


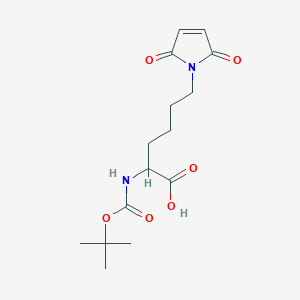
![8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13685682.png)
![2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685692.png)
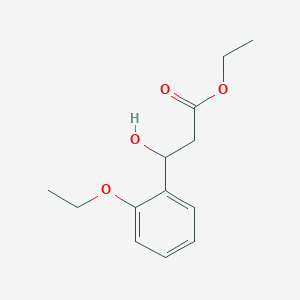
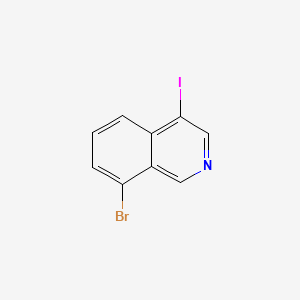
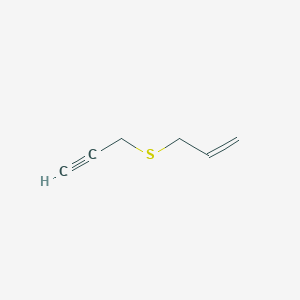
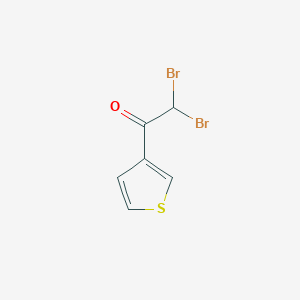
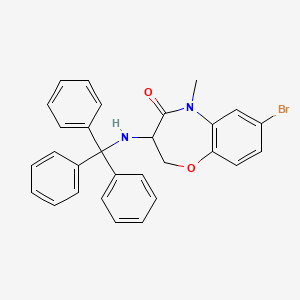
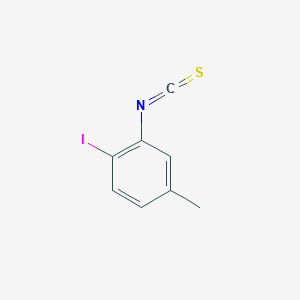
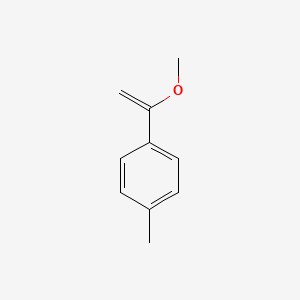

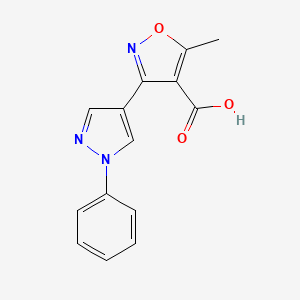
![N-[3-Bromo-4-(4,4-difluoropiperidine-1-carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B13685725.png)
